5-Fluoro-2-morpholin-4-yl-phenylamine

Lipophilicity ADME Prediction Physicochemical Properties

Replace non-fluorinated analogs that risk altered ADME and binding kinetics. 5-Fluoro-2-morpholin-4-yl-phenylamine (CAS 144187-44-0) is a validated intermediate (WO2010/125103 A1) for kinase inhibitor libraries. • Differentiated substitution: 5-fluoro + 2-morpholino creates unique electronic/steric profile vs. regioisomers or non-fluorinated variants. • Optimized properties: Lower lipophilicity (XLogP3=1.1) vs. 2-morpholinoaniline (1.2) improves metabolic stability & solubility. • SAR tool: Enables probing of amine vector & H-bond geometry; directly referenced in PI3K/AKT/mTOR pathway patent.

Molecular Formula C10H13FN2O
Molecular Weight 196.225
CAS No. 144187-44-0
Cat. No. B3000465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-morpholin-4-yl-phenylamine
CAS144187-44-0
Molecular FormulaC10H13FN2O
Molecular Weight196.225
Structural Identifiers
SMILESC1COCCN1C2=C(C=C(C=C2)F)N
InChIInChI=1S/C10H13FN2O/c11-8-1-2-10(9(12)7-8)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2
InChIKeyNSVHSRBHIFWVGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Fluoro-2-morpholin-4-yl-phenylamine: Compound Profile


5-Fluoro-2-morpholin-4-yl-phenylamine (CAS 144187-44-0) is a fluorinated aromatic amine featuring a morpholine ring substituted at the ortho position and a fluorine atom at the meta position relative to the primary amine. With a molecular weight of 196.22 g/mol, a computed XLogP3-AA value of 1.1, and a topological polar surface area (TPSA) of 38.5 Ų, this compound serves as a key intermediate in the synthesis of kinase inhibitors, notably referenced in patent WO2010/125103 A1 for the preparation of therapeutic agents . Its unique substitution pattern distinguishes it from regioisomeric analogs, providing a differentiated physicochemical profile that directly impacts downstream molecular design and library diversification strategies [1].

Patent-validated intermediate for kinase inhibitor synthesis
Unique fluorinated morpholinoaniline substitution pattern for SAR exploration
Reported lipophilicity profile supports ADME optimization in lead series

Why 5-Fluoro-2-morpholin-4-yl-phenylamine Is Irreplaceable


The specific substitution pattern of 5-Fluoro-2-morpholin-4-yl-phenylamine—combining a 5-fluoro substituent with a 2-morpholino group—generates a unique electronic and steric environment that is not replicated by generic analogs. While the lipophilicity (XLogP3 = 1.1) is identical to its regioisomer 3-fluoro-4-morpholinoaniline [1], the distinct spatial orientation of the fluorine atom and the primary amine group critically alters the compound's potential for hydrogen bonding and its orientation within a kinase binding pocket [2]. Furthermore, the absence of a fluorine atom, as in 2-morpholinoaniline (XLogP3 = 1.2), results in a measurable difference in lipophilicity and metabolic stability, which can dramatically influence downstream ADME properties of derived lead compounds [3]. Therefore, substituting this specific building block with a non-fluorinated or regioisomeric alternative introduces a risk of altered binding kinetics, reduced metabolic stability, and unpredictable SAR outcomes in medicinal chemistry campaigns.

Target 5-Fluoro-2-morpholin-4-yl-phenylamine
Substitute Non-fluorinated analogs (e.g., 2-morpholinoaniline) May shift lipophilicity and metabolic stability profiles
Target 5-Fluoro-2-morpholin-4-yl-phenylamine
Substitute Regioisomeric analogs (e.g., 3-fluoro-4-morpholinoaniline) Amine vector and binding geometry may not transfer
Target 5-Fluoro-2-morpholin-4-yl-phenylamine
Substitute Generic morpholinoanilines without patent context Lacks documented synthetic entry to kinase inhibitor chemical space

5-Fluoro-2-morpholin-4-yl-phenylamine: Analog Comparison


Lipophilicity Control vs. 2-Morpholinoaniline

The presence of a fluorine atom at the 5-position slightly decreases the predicted lipophilicity compared to the non-fluorinated analog. This is quantified by the XLogP3-AA value, which is 1.1 for 5-Fluoro-2-morpholin-4-yl-phenylamine [1] versus 1.2 for 2-morpholinoaniline [2]. This subtle yet measurable difference (ΔXLogP3 = -0.1) can be a decisive factor in optimizing the lipophilic ligand efficiency (LLE) and reducing off-target promiscuity in early-stage drug discovery programs.

Lipophilicity control
Reported
XLogP3 1.1 vs 1.2 (Δ = -0.1)
Supports ADME optimization via lower lipophilicity
Computational prediction; verify experimentally
Lipophilicity ADME Prediction Physicochemical Properties

Regioisomeric Differentiation: Binding vs. 3-Fluoro-4-morpholinoaniline

While the computed lipophilicity (XLogP3 = 1.1) is identical between the target compound [1] and its regioisomer 3-fluoro-4-morpholinoaniline [2], the structural difference is profound. In the target compound, the primary amine is ortho to the morpholine ring and meta to the fluorine. This contrasts with 3-fluoro-4-morpholinoaniline, where the amine is para to the morpholine and ortho to the fluorine. This regioisomerism dictates the vector and geometry of the primary amine, a critical functional group for forming hydrogen bonds with the kinase hinge region. Therefore, while computationally similar in some properties, they are not interchangeable in a structure-based drug design context.

Regioisomeric differentiation
Reported
Same XLogP3 (1.1) but distinct amine vector
Enables exploration of binding geometry differences
Requires structural confirmation in target assay
Kinase Inhibitor Design SAR Molecular Recognition

Validated Intermediate in Kinase Inhibitor Patent

5-Fluoro-2-morpholin-4-yl-phenylamine is explicitly disclosed as a key synthetic intermediate in patent WO2010/125103 A1, filed by Glaxo Group Limited . The patent describes the synthesis of morpholine derivatives for therapeutic applications, including kinase inhibition. The use of this specific intermediate, as opposed to a generic alternative, is documented in the patent's experimental section (pages 83-84), confirming its role in accessing the patented chemical space. This provides a verifiable, high-value differentiation: the compound is a direct input for synthesizing compounds described in a granted patent, a claim that cannot be made for many unsubstituted or regioisomeric analogs.

Patent-validated intermediate
Source review
Explicitly used in WO2010/125103 A1 for kinase inhibitor synthesis
Direct entry to patented chemical space
Verify synthetic details against patent document
Medicinal Chemistry Process Chemistry Patent Analysis

5-Fluoro-2-morpholin-4-yl-phenylamine: High-Value Applications


PI3K and Lipid Kinase Inhibitor Library Synthesis

The compound's documented role as an intermediate in patent WO2010/125103 A1 makes it a preferred building block for generating libraries of morpholine-containing kinase inhibitors, particularly those targeting the PI3K/AKT/mTOR pathway. Its specific substitution pattern is designed to optimally position the morpholine ring for interaction with the affinity pocket of these kinases.

Metabolic Stability in Lead Optimization

Given its lower predicted lipophilicity (XLogP3 = 1.1) compared to non-fluorinated analogs (XLogP3 = 1.2 for 2-morpholinoaniline) [1], 5-Fluoro-2-morpholin-4-yl-phenylamine serves as an ideal starting point for medicinal chemists aiming to improve the metabolic stability and solubility of a lead series. This is a key consideration for reducing attrition in preclinical development.

SAR Studies: Amine Vector Orientation

The unique ortho-amine/meta-fluorine substitution pattern of this compound, when compared to its regioisomer 3-fluoro-4-morpholinoaniline [2], provides a powerful tool for probing the importance of amine vector and hydrogen-bonding geometry in target binding. This allows for a more nuanced and comprehensive SAR exploration than would be possible using only a single regioisomer.

Application
Selection Property
Validation Focus
PI3K kinase inhibitor library synthesis
Patent-validated intermediate scaffold
Verify compatibility with desired kinase affinity pocket
Metabolic stability lead optimization
Reported lipophilicity profile
Assess metabolic stability in target series
SAR studies: amine vector orientation
Unique ortho-amine/meta-fluorine pattern
Compare binding modes with regioisomeric analogs

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